Product packaging for Copper(I) sulfate(Cat. No.:CAS No. 17599-81-4)

Copper(I) sulfate

Cat. No.: B106770
CAS No.: 17599-81-4
M. Wt: 223.16 g/mol
InChI Key: WIVXEZIMDUGYRW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copper(I) sulfate, also known as cuprous sulfate, is an inorganic compound with the chemical formula Cu₂SO₄. In contrast to the common blue copper(II) sulfate, this cuprous salt is a white solid . It is characterized by its orthorhombic crystal structure, where each oxygen atom in a sulfate anion is bridged to another sulfate by a copper atom . A critical consideration for researchers is the compound's significant instability; it is stable in dry air at room temperature but decomposes rapidly in the presence of moisture or upon heating . Upon contact with water, it disproportionates into copper metal and copper(II) sulfate pentahydrate . This inherent instability makes it unsuitable for general applications and not readily available, positioning it as a specialist reagent for specific research fields. The primary research value of this compound lies in its role as a source of Cu(I) ions for specialized synthetic chemistry and fundamental materials science studies. It is instrumental in exploring the chemistry of copper in the +1 oxidation state. The compound can be synthesized by the reaction of copper metal with sulfuric acid at 200 °C, or by the action of dimethyl sulfate on cuprous oxide . Due to its reactive and hygroscopic nature, this product requires stringent handling and storage conditions. It must be kept under an inert atmosphere such as nitrogen and protected from moisture to prevent decomposition . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuSO4<br>Cu2O4S B106770 Copper(I) sulfate CAS No. 17599-81-4

Properties

CAS No.

17599-81-4

Molecular Formula

CuSO4
Cu2O4S

Molecular Weight

223.16 g/mol

IUPAC Name

copper(1+);sulfate

InChI

InChI=1S/2Cu.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

WIVXEZIMDUGYRW-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].[Cu+].[Cu+]

Canonical SMILES

[O-]S(=O)(=O)[O-].[Cu+].[Cu+]

Other CAS No.

17599-81-4

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Copper Sulfates

Synthesis of Copper(II) Sulfate (B86663) and its Hydrates

Copper(II) sulfate, in its various hydrated and anhydrous forms, is a widely used chemical compound. Its synthesis can be achieved through several inorganic pathways, leading to the formation of different hydrates depending on the reaction conditions.

The industrial production of copper(II) sulfate typically involves the reaction of copper metal with hot concentrated sulfuric acid or copper oxides with dilute sulfuric acid. rajpub.comwhiterose.ac.uk For laboratory-scale synthesis, several methods are commonly employed. One such method is the reaction of copper(II) carbonate with sulfuric acid. crystalverse.com The reaction proceeds as follows:

CuCO₃(s) + H₂SO₄(aq) → CuSO₄(aq) + H₂O(l) + CO₂(g) crystalverse.com

Another common laboratory preparation involves the reaction of copper(II) oxide with sulfuric acid: rajpub.comresearchgate.net

CuO(s) + H₂SO₄(aq) → CuSO₄(aq) + H₂O(l)

The resulting copper(II) sulfate solution can then be concentrated and crystallized to obtain the desired hydrated form. crystalverse.com The use of an oxidizing agent, such as hydrogen peroxide, can facilitate the reaction between copper metal and sulfuric acid, which is otherwise very slow. ijrrjournal.com

The various hydrated forms of copper(II) sulfate can be prepared by controlling the hydration and dehydration conditions.

Pentahydrate (CuSO₄·5H₂O): This is the most common and stable form of copper(II) sulfate. It is typically obtained by crystallizing an aqueous solution of copper(II) sulfate at room temperature. rajpub.comcrystalverse.com The resulting blue crystals can be grown by slow evaporation of the solvent. uni-halle.denih.gov

Anhydrous (CuSO₄): Anhydrous copper(II) sulfate, a white powder, is prepared by the dehydration of the pentahydrate form. rajpub.comresearchgate.net This is achieved by heating the blue pentahydrate crystals, which drives off the water of crystallization. crystalverse.comresearchgate.net The dehydration process occurs in stages, with the final water molecule being removed at around 200 °C. rajpub.com

Monohydrate (CuSO₄·H₂O) and Trihydrate (CuSO₄·3H₂O): These intermediate hydrates can be formed during the controlled dehydration of the pentahydrate. nih.gov For instance, heating the pentahydrate at specific temperatures can yield the trihydrate and subsequently the monohydrate. nih.gov Copper(II) sulfate monohydrate can also be prepared by treating a saturated copper sulfate solution with concentrated sulfuric acid or oleum. semanticscholar.org

The transition temperatures for the dehydration of copper(II) sulfate pentahydrate are summarized in the table below.

Hydrate (B1144303) FormWater Molecules LostTemperature (°C)
Pentahydrate (CuSO₄·5H₂O)263
Trihydrate (CuSO₄·3H₂O)2109
Monohydrate (CuSO₄·H₂O)1200

Electrochemical Synthesis of Copper(I) Complexes

Electrochemical methods offer a versatile and controlled route for the synthesis of copper(I) complexes. This technique involves the anodic dissolution of a metallic copper electrode in the presence of suitable ligands in an electrochemical cell. acs.org This approach avoids the use of harsh chemical reducing agents and allows for the generation of reactive intermediates in a controlled manner.

The electrosynthesis of copper(I) nitrile complexes has been demonstrated through the galvanostatic dissolution of a copper anode in the presence of nitriles. acs.org This method has been successfully applied to prepare complexes with various nitrile-containing ligands. researchgate.net

Similarly, copper(I)-arene complexes can be synthesized electrochemically. One method involves the oxidation of elemental copper in the presence of arenes using a suitable oxidant. youtube.comcore.ac.uk A dinitrogen complex, [(N₂)Cu{Al(OR F)₄}], can act as a precursor for the synthesis of weakly bound Cu(I)-arene complexes. youtube.comcore.ac.uk The electrochemical synthesis of a tetradentate copper N-heterocyclic carbene calix researchgate.netarene has also been reported, showcasing the utility of this method for creating complex coordination compounds.

Crystallization and Crystal Growth Techniques for Copper Sulfate Hydrates

The production of high-quality single crystals of copper sulfate hydrates is crucial for various scientific and technological applications. Crystallization from aqueous solutions is the primary method used, with the slow evaporation technique being widely employed.

The slow evaporation solution technique is a common and effective method for growing single crystals of copper(II) sulfate pentahydrate. rajpub.comuni-halle.denih.gov This method involves preparing a saturated or supersaturated solution of copper sulfate in a suitable solvent, typically distilled water, and allowing the solvent to evaporate slowly at a constant temperature. uni-halle.denih.gov The slow rate of evaporation allows for the orderly arrangement of ions into a crystal lattice, resulting in the formation of large, well-defined crystals. crystalverse.com The process is typically carried out at room temperature and may take several days to weeks, depending on the desired crystal size. crystalverse.comuni-halle.de

The morphology, size, and quality of copper sulfate hydrate crystals are significantly influenced by the conditions of the growth environment. Key factors include solution molarity, the presence of impurities, and the cooling rate of the solution.

Molarity: The concentration of the copper sulfate solution plays a critical role in the crystallization process. Studies have shown that varying the molarity of the initial solution affects the size and growth rate of the resulting crystals. For instance, in one study, the slowest crystallization process, which yielded the largest crystal size, occurred at a solution molarity of 0.5 M. uni-halle.denih.gov

Impurities: The presence of impurities in the growth solution can have a detrimental effect on crystal quality, leading to the formation of jagged, uneven faces and white inclusions. semanticscholar.org Impurities can also alter the crystal habit, causing them to become flattened. semanticscholar.org For example, the presence of sodium chloride in the crystallizing solution has been shown to affect the shape and size of copper sulfate pentahydrate crystals. crystalverse.com

Cooling Rate: The rate at which a supersaturated solution is cooled significantly impacts the final crystal size. Slower cooling rates generally lead to the formation of larger, more well-defined crystals, as it allows more time for the ions to arrange themselves in an ordered lattice. Conversely, rapid cooling often results in the formation of many small crystals. Research has shown that at high cooling rates (1 and 2 °C/min) in the absence of sodium chloride, copper sulfate crystals tend to have a needle-like shape, while slower cooling rates (0.5 and 0.3 °C/min) produce more prismatic crystals. crystalverse.com

The following table summarizes the observed effects of different growth parameters on the characteristics of copper(II) sulfate pentahydrate crystals.

Growth ParameterEffect on Crystal Characteristics
Solution Molarity Influences crystal size and growth time. A 0.5 M solution resulted in the largest crystals in one study. uni-halle.denih.gov
Impurities (e.g., NaCl) Can lead to jagged faces, flattened morphology, and changes in crystal size. crystalverse.comsemanticscholar.org
Cooling Rate Slower cooling promotes the growth of larger, more prismatic crystals, while faster cooling leads to smaller, needle-like crystals. crystalverse.com
Solvent The choice of solvent can affect the crystal structure and properties. For example, using H₂SO₄ as a solvent can alter the vibrational modes of the crystal. researchgate.net

Green Synthesis Approaches for Copper Nanoparticles from Copper Sulfate Precursors

Green synthesis has emerged as a cost-effective, simple, and environmentally friendly alternative to traditional chemical and physical methods for producing nanoparticles. bhu.ac.inhumanjournals.com This approach utilizes biological entities such as plants and microorganisms, which contain natural reducing and stabilizing agents, to mediate the synthesis of nanoparticles from a precursor salt. rsc.orgresearchgate.net For the production of copper-based nanoparticles, copper(II) sulfate (CuSO₄) is a commonly used precursor material. mdpi.comnih.govnanobioletters.com The phytochemicals present in plant extracts or metabolites from microorganisms facilitate the reduction of copper ions and prevent the agglomeration of the newly formed nanoparticles. rsc.orgresearchgate.net

The general mechanism involves mixing an aqueous solution of copper sulfate with the biological extract. nih.gov The biomolecules rich in functional groups—such as hydroxyls, carbonyls, phenols, and flavonoids—act as reducing agents, donating electrons to reduce Cu²⁺ ions. mdpi.comnepjol.info These same molecules can also act as capping agents, adsorbing onto the surface of the nanoparticles to provide stability and prevent them from clumping together. researchgate.netmdpi.com The formation of nanoparticles is often indicated by a visible color change in the reaction mixture, which can be monitored over time. bhu.ac.innih.govmdpi.comjcdr.net For instance, a change from a blue or green solution to shades of brown, green, or black often signals the successful synthesis of copper nanoparticles. nih.govnepjol.infomdpi.com

The properties of the synthesized nanoparticles, including their size, shape, and composition (e.g., metallic copper (Cu), copper(I) oxide (Cu₂O), or copper(II) oxide (CuO)), are influenced by various reaction parameters such as pH, temperature, precursor concentration, and reaction time. mdpi.comnih.govmdpi.com

Synthesis Mediated by Plant Extracts

The use of plant extracts is a prominent green synthesis route due to the wide availability of plants and the rich diversity of phytochemicals they contain. researchgate.netmdpi.com Different parts of the plant, including leaves, fruits, and flowers, can be used to create an aqueous extract that serves as the reducing and capping agent. researchgate.netmdpi.comnih.gov The process typically involves adding the plant extract to a copper(II) sulfate solution and stirring the mixture, sometimes with the application of moderate heat, to facilitate the reaction. nih.govnepjol.infonih.gov

Numerous studies have demonstrated the successful synthesis of copper-based nanoparticles using a variety of plant extracts. The specific phytochemical profile of each plant influences the characteristics of the resulting nanoparticles.

Plant SourcePrecursorObserved Color ChangeResulting Nanoparticle CharacteristicsReference
Fortunella margarita (Kumquat) LeavesCopper(II) sulfateDark green to bluish greenFormation confirmed by UV-Vis spectroscopy. mdpi.com
Tithonia diversifolia LeafCopper(II) sulfate pentahydrate (CuSO₄·5H₂O)Not specifiedMainly spherical to polygonal CuO nanoparticles, averaging 125–150 nm. FTIR confirmed metal-oxygen vibrations. mdpi.com
Ocimum sanctum (Holy Basil) LeafCopper(II) sulfateLight brown to dark greenAverage particle size of 11 nm, confirmed by XRD. bhu.ac.in
Zingiber officinale (Ginger)Copper(II) sulfateLight green to brownFace-centered cubic (FCC) crystal structure with an average size of 31 nm. nepjol.info
Eucalyptus LeafCopper(II) sulfate pentahydrate (CuSO₄·5H₂O)Blue to dark brownAverage particle size of 67 nm with a crystalline structure. nih.gov
Mint LeafCopper(II) sulfate pentahydrate (CuSO₄·5H₂O)Blue to greenish blackParticle size ranged from 23 to 39 nm. nih.gov
Aegle Marmelos LeafCopper(II) sulfateBlue to light brownishUV-Vis peak at 330 nm confirmed nanoparticle formation. ijrpr.com
Citrus sinensis (Orange) ExtractCopper(II) sulfateChange to green colorSpherical morphology confirmed by SEM. jcdr.net

Synthesis Mediated by Microorganisms

Microorganisms such as bacteria and fungi offer another effective biological route for synthesizing copper nanoparticles. researchgate.netnih.gov These microbes produce enzymes and other metabolites that can act as reducing agents. researchgate.net The synthesis can occur either intracellularly or extracellularly. This method is considered highly sustainable, although it may proceed at a slower rate compared to plant-mediated synthesis. researchgate.net

The process involves culturing the selected microorganism and then exposing it to a copper(II) sulfate solution. nih.govfrontiersin.org The microbial metabolic activity facilitates the reduction of Cu²⁺ ions into nanoparticles. nih.gov

MicroorganismPrecursorObserved Color ChangeResulting Nanoparticle CharacteristicsReference
Antarctic bacterial strains1 mM Copper(II) sulfateCyan to brownMonodispersed, spherical CuO nanoparticles with an average size of 30 nm. nih.gov
Bacillus cereus strain ZTB29Copper(II) sulfateNot specifiedCrystalline, spherical CuO nanoparticles with an average size of 22-28 nm. frontiersin.org

Characterization of Green-Synthesized Nanoparticles

Following synthesis, a suite of analytical techniques is employed to confirm the formation of nanoparticles and determine their physical and chemical properties.

UV-Visible Spectroscopy (UV-Vis) : This is often the first technique used to confirm nanoparticle formation. Copper nanoparticles exhibit a characteristic surface plasmon resonance (SPR) peak, with the wavelength providing information about particle size and shape. humanjournals.commdpi.comijrpr.com

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR analysis helps identify the functional groups from the biological extract that are involved in the reduction and capping of the nanoparticles, confirming the role of biomolecules in the synthesis. bhu.ac.innepjol.infonih.govresearchgate.net

X-ray Diffraction (XRD) : XRD is used to determine the crystalline structure and average crystallite size of the synthesized nanoparticles. bhu.ac.innih.govmdpi.com It can confirm whether the product is metallic copper or a copper oxide phase. nih.govnih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : These imaging techniques provide direct visualization of the nanoparticles, revealing their morphology (e.g., spherical, polygonal), size distribution, and state of aggregation. mdpi.comnih.govjcdr.netnih.gov

Structural Elucidation and Crystallography of Copper Sulfate Compounds

Fundamental Crystal Structures of Copper Sulfate (B86663) Forms

The arrangement of atoms within copper sulfate compounds dictates their physical and chemical properties. Understanding these fundamental crystal structures is key to appreciating their behavior.

Anhydrous Copper(II) Sulfate

Anhydrous copper(II) sulfate (CuSO₄), found naturally as the mineral chalcocyanite, possesses an orthorhombic crystal structure. wikipedia.orgwhiterose.ac.uk In this arrangement, the copper ions (Cu²⁺) are coordinated to six oxygen atoms from the sulfate (SO₄²⁻) anions, forming distorted octahedra. These CuO₆ octahedra are linked to neighboring SO₄ tetrahedra at their corners and share edges with adjacent CuO₆ octahedra. materialsproject.org This network of interconnected polyhedra results in a stable, three-dimensional framework. The sulfate groups are not directly bonded to each other but are bridged by the copper ions.

Crystallographic Data for Anhydrous Copper(II) Sulfate (Chalcocyanite)
Crystal System Orthorhombic
Space Group Pnma
Lattice Parameters a = 8.3958(6) Å
b = 6.6760(4) Å
c = 4.8270(3) Å
α = β = γ = 90°
Formula Units (Z) 4

Hydrated Copper(II) Sulfate Polymorphs (e.g., Pentahydrate)

The most commonly encountered form of copper sulfate is the pentahydrate (CuSO₄·5H₂O), known for its vibrant blue crystals. wikipedia.org Unlike the anhydrous form, copper(II) sulfate pentahydrate crystallizes in the triclinic system. whiterose.ac.uk Its structure is characterized by a polymeric chain of [Cu(H₂O)₄]²⁺ units where the copper ion is in a square planar coordination with four water molecules. wikipedia.org These chains are then cross-linked by the sulfate anions and an additional water molecule, which is not directly coordinated to the copper ion, through a network of hydrogen bonds. This intricate arrangement of water molecules and sulfate ions around the central copper atom is responsible for its characteristic blue color. wikimedia.org

Crystallographic Data for Copper(II) Sulfate Pentahydrate
Crystal System Triclinic
Space Group P_1
Lattice Parameters a = 6.1224(4) Å
b = 10.7223(4) Å
c = 5.9681 Å
α = 82.35(2)°
β = 107.33(2)°
γ = 102.60(4)°
Formula Units (Z) 2

Organically Templated Copper Sulfate Structures

An example of such a compound is bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate, (C₅H₇N₂)₂Cu(H₂O)₆₂·4H₂O. iucr.orgnih.govresearchgate.netnih.gov In this structure, the copper(II) ion is octahedrally coordinated to six water molecules, forming [Cu(H₂O)₆]²⁺ cations. These inorganic cations, along with the sulfate anions and additional water molecules of crystallization, form inorganic layers. The protonated 2-aminopyridinium cations are situated between these inorganic layers, held in place by an extensive network of hydrogen bonds and π-π stacking interactions. iucr.orgnih.govresearchgate.net

Crystallographic Data for (C₅H₇N₂)₂Cu(H₂O)₆₂·4H₂O
Crystal System Triclinic
Space Group P_1
Lattice Parameters a = 7.115(3) Å
b = 8.211(3) Å
c = 12.561(4) Å
α = 91.83(3)°
β = 104.59(3)°
γ = 114.57(3)°
Formula Units (Z) 1

Copper(I) Sulfate Pi Complexes and Coordination

Copper in its +1 oxidation state (Copper(I)) can form interesting π complexes with unsaturated organic molecules. A notable example is the first structurally characterized π complex of this compound, [Cu(CH₂=CH-CH₂-NH₃)(SO₄)]. researchgate.netfilinchuk.com In this compound, the copper(I) atom exhibits a trigonal-pyramidal coordination geometry. researchgate.net The equatorial plane is occupied by three oxygen atoms from different sulfate groups and the C=C double bond of the allylammonium cation. The sulfate anion in this structure acts as a bridging ligand, coordinating to three different copper(I) centers through two of its oxygen atoms, thus forming a polymeric chain. researchgate.net

Crystallographic Data for [Cu(CH₂=CH-CH₂-NH₃)(SO₄)]
Crystal System Monoclinic
Space Group P2₁/n
Lattice Parameters a = 13.288(4) Å
b = 4.976(3) Å
c = 9.932(2) Å
γ = 97.47(4)°
Formula Units (Z) 4

Advanced Diffraction Techniques for Structural Analysis

The precise determination of the atomic arrangement within copper sulfate compounds relies heavily on advanced diffraction techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful and definitive technique for elucidating the three-dimensional structure of crystalline materials like copper sulfate and its derivatives. whiterose.ac.uk This method involves irradiating a single, high-quality crystal with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern of intensities and angles.

Powder X-ray Diffraction (PXRD)

For the most common hydrate (B1144303), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), PXRD analysis consistently confirms that it crystallizes in a triclinic system. rajpub.comsemanticscholar.orgresearchgate.net The resulting diffraction patterns exhibit sharp, well-defined peaks, which are indicative of a high-quality crystalline nature. rajpub.comsemanticscholar.org The collected diffraction data for copper(II) sulfate pentahydrate show good agreement with the reference pattern from the International Centre for Diffraction Data (ICDD), card number 11-0646. rajpub.comsemanticscholar.org

Analysis of the diffraction patterns reveals key peaks at specific 2θ angles. One study reports the most intense peak occurring at a 2θ value of approximately 18°. rajpub.com A separate investigation identifies the three most prominent peaks at 2θ values of 18.746°, 16.146°, and 48.476°. researchgate.net These peak positions are crucial for determining the unit cell dimensions. scholarsresearchlibrary.com It has also been observed that modifications to the crystal, such as the introduction of dopants like L-histidine, can lead to measurable changes in the lattice parameters as detected by PXRD. scholarsresearchlibrary.com

ParameterValueSource(s)
Compound Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) rajpub.comsemanticscholar.org
Crystal System Triclinic rajpub.comsemanticscholar.orgresearchgate.net
ICDD Card No. 11-0646 rajpub.comsemanticscholar.org
Characteristic Peaks (2θ) ~18° (highest intensity) rajpub.com
16.146°, 18.746°, 48.476° (major peaks) researchgate.net
Crystallinity Good, indicated by sharp diffraction peaks rajpub.comsemanticscholar.org

Combined Neutron and X-ray Diffraction Studies under Extreme Conditions

To gain a more complete understanding of complex crystal structures, especially under non-ambient conditions, researchers employ a combination of neutron and X-ray diffraction techniques. ansto.gov.aunih.gov This dual approach has been particularly insightful for studying copper(II) sulfate pentahydrate under high pressure. ansto.gov.aunih.gov A significant advantage of this combined method is the ability to use the exact same sample for both measurements, ensuring identical pressure and temperature conditions and eliminating uncertainties that can arise from separate experiments. ansto.gov.audntb.gov.ua

In a notable study, a single crystal of CuSO₄·5H₂O was held at a pressure of 0.71 GPa within a miniature diamond-anvil cell for both X-ray and neutron diffraction analysis. nih.govdntb.gov.uaresearchgate.net The two techniques provide complementary information:

X-ray diffraction excels at precisely locating the positions of heavier atoms but is less effective for the light hydrogen atoms. ansto.gov.au

Neutron diffraction , conversely, provides unambiguous and highly accurate positional data for hydrogen atoms. ansto.gov.au This is critical for understanding the role of hydrogen bonding in the stability and properties of hydrated minerals. ansto.gov.au

By integrating both datasets into a single "XN" refinement, the precision of the resulting structural model is significantly enhanced, with improvements of up to 50% for atomic parameters compared to refinements using either X-ray or neutron data alone. ansto.gov.aunih.gov The high-pressure study on copper(II) sulfate pentahydrate revealed that the application of 0.71 GPa caused a 1.4% decrease in the unit-cell volume. ansto.gov.au Furthermore, the data showed that the CuO₆ octahedra undergo asymmetric compression, with most of the compression occurring along the axis of the elongated bonds that result from the Jahn-Teller effect. ansto.gov.au

Coordination Geometries and Electronic Structure in Copper Sulfate Systems

Jahn-Teller Distortions in Copper(II) Environments

For Cu(II) complexes, this distortion typically manifests as a tetragonal elongation, where two axial bonds are longer than the four equatorial bonds. ansto.gov.aujournaldephysique.org This is precisely the case in crystalline copper(II) sulfate pentahydrate, where the copper ion exists in a distorted octahedral environment. researchgate.net The geometry is characterized by four shorter Cu-O bonds to water molecules in a plane and two longer, weaker axial interactions with oxygen atoms from sulfate anions. bpchalihacollege.org.inresearchgate.net

The nature of this distortion can be dynamic or static. At higher temperatures, the distortion may be dynamic, with the axis of elongation rapidly reorienting. Time-averaged crystallographic techniques like XRD might average this motion, showing an apparently regular octahedron. journaldephysique.org However, faster timescale spectroscopic methods like EXAFS (Extended X-ray Absorption Fine Structure) can capture the true, instantaneous elongated local structure. journaldephysique.org In deuterated ammonium (B1175870) copper(II) sulfate hexahydrate, a Tutton salt, the Jahn-Teller distortion is temperature-dependent; the lengths of the longer Cu-O bonds progressively shorten and converge as the temperature is increased above approximately 200 K. acs.org

Metal-Water Geometries and Their Electronic Origins

The interaction between the copper(II) ion and water molecules is fundamental to the structure of its hydrated salts. In an aqueous solution, the copper(II) ion exists as the hexaaqua complex, [Cu(H₂O)₆]²⁺, which has a regular octahedral geometry. wikipedia.orgebi.ac.uk

The solid-state structure of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is more intricate. Each copper(II) ion is at the center of a coordination sphere composed of six oxygen atoms. wikipedia.org Four of these are from water molecules that lie in the equatorial plane of the distorted octahedron. researchgate.net The two axial positions are occupied by oxygen atoms from two different sulfate anions, which bridge the copper centers to form infinite polymeric chains. researchgate.netwikipedia.org The fifth water molecule in the formula unit is not directly coordinated to a copper ion. Instead, it is incorporated into the crystal lattice, where it is held in place by hydrogen bonds to both the coordinated water molecules and the sulfate anions. bpchalihacollege.org.inresearchgate.net

Notably, the crystal structure of CuSO₄·5H₂O contains two symmetrically unique copper-water environments. researchgate.net Advanced studies combining low-temperature X-ray diffraction with solid-state density functional theory (DFT) have been employed to investigate the electronic origins of these distinct geometries. researchgate.net These computational methods help to elucidate the delicate balance between the electronic structure of the copper ion and the precise geometric arrangement and hydrogen-bonding interactions of the coordinated water molecules. researchgate.net

SystemCopper(II) EnvironmentKey FeaturesSource(s)
Aqueous Solution [Cu(H₂O)₆]²⁺Octahedral geometry wikipedia.orgebi.ac.uk
Solid CuSO₄·5H₂O [Cu(H₂O)₄(SO₄)₂]Distorted octahedral coordination. Polymeric chains formed by bridging sulfate anions. researchgate.netwikipedia.orgebi.ac.uk
Fifth H₂O moleculeNot directly coordinated to Cu²⁺; held in lattice by hydrogen bonds. bpchalihacollege.org.inresearchgate.net

Coordination Modes of Sulfate Anions

The sulfate anion (SO₄²⁻) is a versatile ligand capable of coordinating to metal ions in numerous ways. wikipedia.org It can bind through one (monodentate), two (bidentate), or more oxygen atoms, and frequently acts as a bridging ligand to link two or more metal centers, with as many as 16 different bridging modes identified. wikipedia.orgresearchgate.net

In the crystal structure of anhydrous copper(II) sulfate, the sulfate ion is directly bonded to the copper center. wikipedia.org However, in the more common pentahydrate form, the primary role of the sulfate anion is to act as a bridging ligand. researchgate.netwikipedia.org It connects the [Cu(H₂O)₄]²⁺ units by coordinating via its oxygen atoms to the axial positions of adjacent copper ions, resulting in the formation of one-dimensional polymeric chains. researchgate.netwikipedia.orgebi.ac.uk

The flexibility of the sulfate ligand is further demonstrated in other, more complex copper-sulfate materials. For instance, in a metal-organic framework containing copper, sulfate, and an organic linker, copper sulfate dimer units have been observed. rsc.org In these dimers, two sulfate anions bridge two copper atoms, each using one oxygen atom in a (μ-κ¹O)-coordination mode to create a central Cu₂O₂ ring. rsc.org The ability of the sulfate ion to adopt these varied coordination geometries is a key factor in the rich structural chemistry of copper sulfate and related compounds. researchgate.net

Vibrational Spectroscopy for Copper Sulfate Identification and Structural Probing

FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the vibrational modes of its functional groups. For any copper sulfate compound, the spectrum is dominated by the vibrations of the sulfate anion. In the closely related and stable Copper(II) sulfate pentahydrate, characteristic peaks are observed for the sulfate group and the water of hydration. researchgate.netijses.com For a hypothetical pure this compound sample, one would expect to observe the fundamental vibrational modes of the SO₄²⁻ ion. The precise frequencies and any splitting of these peaks would be influenced by the crystal lattice structure and the interaction between the Cu⁺ cations and the sulfate anions, which would differ from the interactions present in Copper(II) sulfate.

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the symmetric vibrations of non-polar bonds. The sulfate anion has a strong, characteristic Raman signal. For instance, in aqueous solutions and crystalline Copper(II) sulfate pentahydrate, the symmetric stretching vibration (ν₁) of the SO₄²⁻ group produces a prominent band around 983 cm⁻¹. researchgate.net Other bending and stretching vibrations of the sulfate group are also observed. researchgate.netgeologyscience.ruscispace.comacs.org In a Raman spectrum of this compound, this symmetric stretch would still be the major feature, though its exact position could shift due to the different crystalline environment and ionic interactions associated with the Cu(I) ion compared to the Cu(II) ion.

Terahertz (THz) spectroscopy, operating in the far-infrared region (typically 0.1–3 THz), is used to study low-frequency molecular motions, such as lattice vibrations and hydrogen bond dynamics in crystalline solids. acs.orgnih.govnih.gov Studies on various hydrates of Copper(II) sulfate have shown that THz spectroscopy can effectively differentiate between various hydrated forms based on their unique spectral fingerprints in this region. acs.orgnih.govresearchgate.netacs.orgiphy.ac.cn For an anhydrous this compound crystal, the THz spectrum would be characterized by absorptions corresponding to the external modes or lattice vibrations involving the collective motion of Cu⁺ cations and SO₄²⁻ anions. acs.org These spectral features would be unique to the specific crystal structure of Cu₂SO₄.

Advanced Microscopy for Surface and Nanoscale Characterization

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that provides detailed topographical and elemental information about the surface of a material. photometrics.net It utilizes a field-emission gun as the electron source, which produces a smaller and more coherent electron beam compared to conventional SEMs. spectral.sehitachi-hightech.com This results in significantly improved spatial resolution, typically down to 1.5 nanometers or better, and clearer, less distorted images. vaccoat.com

In the context of this compound, FESEM would be an invaluable tool for characterizing the morphology, particle size, and surface features of the powder or crystalline material. The high magnification capabilities, ranging from 10x to over 300,000x, allow for the visualization of nanoscale details. photometrics.net One of the key advantages of FESEM is its ability to produce high-quality images at low accelerating voltages. photometrics.net This minimizes sample charging, which is particularly beneficial for insulating or poorly conducting materials, and reduces the risk of electron beam-induced damage to the sample.

FESEM is also often equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector, which allows for elemental analysis of the sample. This can be used to confirm the presence of copper and sulfur, and to detect any elemental impurities on the surface of the this compound particles. The high spatial resolution of FESEM enables the elemental mapping of very small features on the sample surface.

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution images of the internal structure of a material. libretexts.org In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. libretexts.org TEM offers significantly higher resolution than light microscopes due to the much smaller de Broglie wavelength of electrons, enabling the visualization of features at the atomic scale. nanoscience.com

For the characterization of this compound, TEM can provide detailed information about the crystal structure, morphology, and size of nanoparticles or crystallites. By analyzing the electron diffraction patterns obtained in the TEM, it is possible to determine the crystal lattice parameters and identify the crystallographic phase of the material. High-resolution TEM (HRTEM) can even be used to visualize the atomic lattice fringes of the crystalline material.

TEM has been used to characterize copper nanoparticles synthesized from copper sulfate, providing information on their size and shape. researchgate.net Similarly, TEM images of mixtures of copper sulfide (B99878) and copper sulfate have revealed the morphology of the constituent particles. researchgate.net To perform TEM analysis, the this compound sample would need to be prepared as an electron-transparent thin specimen, which can be achieved by dispersing the powder on a TEM grid. libretexts.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample surface with nanoscale resolution. nih.gov Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in air or liquid, making it suitable for a wide range of materials.

A sharp tip attached to a flexible cantilever is scanned across the sample surface, and the forces between the tip and the sample cause the cantilever to deflect. This deflection is monitored by a laser and photodiode system to generate the topographical image.

PeakForce Quantitative Nanomechanical Mapping (PF-QNM) is an advanced AFM mode that goes beyond topography to map the nanomechanical properties of a surface. bruker.com By analyzing the force-distance curves at each pixel of the image, PF-QNM can simultaneously provide quantitative maps of properties such as modulus, adhesion, deformation, and dissipation. bruker-nano.jpbruker-nano.jp This technique is non-destructive as it directly controls the peak force applied to the sample. bruker.com

While specific studies on this compound using AFM and PF-QNM are not detailed in the provided search results, these techniques could be applied to:

Visualize the surface topography of this compound crystals or thin films with high resolution.

Measure the surface roughness.

Map the local mechanical properties of the material. For instance, it could be used to study variations in modulus or adhesion across the surface, which might be related to crystal defects or the presence of impurities. PF-QNM has been successfully applied to a wide range of materials, from very soft biological samples to hard metals, indicating its potential applicability to inorganic salts like this compound. bruker.commdpi.com

Multi-Element and Impurity Analysis Techniques

The purity of copper sulfate is critical for many of its applications, particularly in the electronics industry where it is used for electroplating. thermofisher.com Even trace amounts of metallic impurities can adversely affect the electrical conductivity of the resulting copper layer. thermofisher.com Therefore, accurate and sensitive analytical techniques are required to quantify elemental impurities.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is an ideal technique for the analysis of impurities in copper sulfate. thermofisher.com It allows for accurate, high-throughput, multi-element analysis with minimal sample preparation. thermofisher.com The method involves dissolving the solid copper sulfate sample in deionized water and introducing the solution into the plasma. thermofisher.com The high temperature of the plasma excites the atoms of the different elements, causing them to emit light at their characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element.

A study on the analysis of elemental impurities in electronic-grade copper sulfate using ICP-OES demonstrated the effectiveness of this technique. thermofisher.com The method was validated by calculating the method detection limits (MDL) and by analyzing matrix-spiked samples. thermofisher.com The spike recoveries for all target elements were between 92% and 105%, indicating good accuracy. thermofisher.com The stability of the method was also demonstrated by repeatedly analyzing a spiked sample over a 60-minute period, with relative standard deviations for all elements being less than 2% (with the exception of lead, which was below 4%). thermofisher.com

ElementMethod Detection Limit (µg/L)
Ag0.4
Al1.8
As2.5
Ba0.1
Bi2.1
Ca0.8
Cd0.2
Co0.6
Cr0.5
Fe1.0
K3.2
Mg0.1
Mn0.1
Na2.2
Ni0.9
Pb2.6
Se3.1
Sn1.4
Sr0.1
Ti0.3
Tl1.8
Zn0.4
Data derived from a study on impurity analysis in electronic grade copper sulfate using ICP-OES. thermofisher.com

Other techniques that can be employed for impurity analysis in copper sulfate include Energy Dispersive X-ray Fluorescence Spectrometry (EDXRF), which is a rapid and non-destructive method for determining the copper content and can also be used for other elements. atlantis-press.com For the analysis of gaseous impurities in materials used in the microelectronics industry, gas chromatography can be used, sometimes in conjunction with a reactive precolumn containing copper sulfate pentahydrate to remove matrix interferences. nih.gov

Spectroscopic Characterization and Advanced Analytical Methods

Advanced Analytical Methods

For context and to illustrate the capabilities of the technique for copper-containing compounds, extensive research has been conducted on the more stable and common copper(II) sulfate (B86663) (CuSO₄) . This research is particularly prominent in the electronics industry, where the purity of copper sulfate is critical for manufacturing high-quality components. thermofisher.comthermofisher.com

Illustrative Research Findings for Copper(II) Sulfate Analysis:

In the manufacturing of electronic components like printed circuit boards, high-purity copper is essential. thermofisher.com Any metallic impurities in the copper sulfate plating solution can be co-deposited onto the surface, which reduces the electrical conductivity and efficiency of the final product. thermofisher.comthermofisher.com ICP-OES is an ideal technique for quantifying these impurities because it allows for accurate, high-throughput, and multi-elemental analysis with minimal sample preparation. thermofisher.comthermofisher.com

The general procedure involves dissolving a solid sample of copper(II) sulfate in high-purity deionized water. thermofisher.com This aqueous sample is then introduced into the ICP-OES instrument. A study by Thermo Fisher Scientific utilizing an iCAP 7400 ICP-OES Duo instrument demonstrated the method's effectiveness for analyzing electronic-grade copper(II) sulfate. The instrument's axial plasma view provides the high sensitivity required for trace element analysis. thermofisher.com

The stability and precision of the method were demonstrated by repeatedly analyzing a spiked sample of copper(II) sulfate solution over 60 minutes. The results showed low relative standard deviations (RSD) for all target elements, indicating the reliability of the analysis. thermofisher.com

Below are interactive data tables summarizing the findings from the analysis of copper(II) sulfate , which showcase the type of data obtainable with ICP-OES.

Table 1: Stability Test of Spiked Copper(II) Sulfate Solution

This table presents the average results, standard deviation (SD), and relative standard deviation (RSD) for various elements spiked in a CuSO₄ solution over a 60-minute period. thermofisher.com

ElementWavelength (nm)Average (µg·L⁻¹)SD (µg·L⁻¹)RSD (%)
Ag328.06849.30.81.6
Al396.15250.10.40.8
As188.98049.50.71.4
Ba455.40351.10.30.6
Bi223.06150.20.81.6
Ca393.36650.30.20.4
Cd226.50249.90.30.6
Co228.61550.60.30.6
Cr267.71650.50.20.4
Fe238.20450.40.30.6
Mg279.55350.40.30.6
Mn257.61050.90.20.4
Ni231.60450.10.40.8
Pb220.35348.91.83.7
Se196.02649.00.91.8
Sn189.92549.60.91.8
Sr421.55250.80.20.4
Ti334.94150.70.20.4
Zn213.85750.10.20.4

Table 2: Method Detection Limits (MDL) in Copper(II) Sulfate Matrix

This table shows the calculated method detection limits for various impurity elements in a 2% CuSO₄ matrix. thermofisher.com

ElementWavelength (nm)MDL (µg·L⁻¹)
Ag328.0680.4
Al396.1521.0
As188.9801.7
Ba455.4030.1
Bi223.0611.9
Ca393.3660.3
Cd226.5020.1
Co228.6150.3
Cr267.7160.2
Fe238.2040.4
Mg279.5530.2
Mn257.6100.1
Ni231.6040.5
Pb220.3531.3
Se196.0262.1
Sn189.9251.6
Sr421.5520.1
Ti334.9410.1
Zn213.8570.2

The suitability of the analytical method was further validated by analyzing spiked samples, with spike recoveries for all elements falling between 92% and 105%, demonstrating a high level of accuracy. thermofisher.com While this data pertains to copper(II) sulfate, it underscores the potential of ICP-OES as a highly effective technique for the elemental analysis of copper compounds. Further research would be required to develop and validate a specific ICP-OES method for the characterization of copper(I) sulfate.

Theoretical and Computational Chemistry Studies of Copper Sulfate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of copper sulfate (B86663) systems. These computational methods allow for the detailed examination of crystalline structures, electronic configurations, and the mechanisms of copper(I)-catalyzed reactions.

Solid-State DFT for Crystalline Structures and Dynamics

Theoretical studies have successfully predicted the crystalline structure of copper(I) sulfate (Cu₂SO₄). According to the Materials Project database, Cu₂SO₄ crystallizes in the orthorhombic Fddd space group. In this structure, the copper(I) ion (Cu¹⁺) is bonded in a distorted linear geometry to four equivalent oxygen (O²⁻) atoms. The bonding environment is characterized by two shorter Cu-O bond lengths of 1.89 Å and two longer ones at 2.68 Å. The sulfur (S⁶⁺) atom is tetrahedrally coordinated to four oxygen atoms, with all S-O bond lengths being 1.50 Å. Each oxygen atom, in turn, is bonded to two copper(I) ions and one sulfur atom. materialsproject.org

DFT calculations are instrumental in determining not only the static crystal structure but also in simulating the dynamic behavior of the lattice, providing insights into vibrational modes and phonon dispersion, which are crucial for understanding the material's thermal properties and stability.

Table 1: Crystallographic Data for this compound (Cu₂SO₄)

ParameterValue
Crystal SystemOrthorhombic
Space GroupFddd (70)
Lattice Constantsa = 4.61 Å, b = 10.87 Å, c = 15.01 Å
Bond Lengths (Cu-O)1.89 Å (x2), 2.68 Å (x2)
Bond Lengths (S-O)1.50 Å
Coordination (Cu¹⁺)Distorted Linear
Coordination (S⁶⁺)Tetrahedral

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO)

The electronic properties of this compound, particularly the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the compound's stability and its potential as a catalyst or in electronic applications.

For Cu₂SO₄, the Materials Project database reports a calculated band gap of 1.44 eV, which is a measure of the HOMO-LUMO gap in the solid state. materialsproject.org This value suggests that this compound is a semiconductor. A detailed analysis of the orbital contributions to the HOMO and LUMO would reveal the nature of the electronic transitions and the roles of the copper, sulfur, and oxygen atoms in the compound's electronic behavior.

Computational Studies of Copper(I)-Catalyzed Reactions

While specific computational studies on reactions catalyzed directly by this compound are not extensively detailed in the available literature, broader research into copper(I)-catalyzed reactions provides a framework for understanding its potential catalytic activity. Computational techniques are frequently employed to investigate the mechanisms of such reactions, including key steps like oxidative addition, reductive elimination, and the nature of intermediate species. These studies help in elucidating the role of the copper(I) center in facilitating chemical transformations.

Quantum Chemical Modeling of Dehydration Processes

The dehydration of copper sulfate hydrates is a well-known chemical process. While experimental studies on the dehydration of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) are common, quantum chemical modeling can provide a deeper, molecular-level understanding of the dehydration of this compound hydrates, should they exist. Such models can elucidate the step-by-step removal of water molecules, the associated energy changes, and the structural transformations that occur in the solid state. These simulations can predict the activation energies for each dehydration step and identify the most stable intermediate hydrate (B1144303) forms.

Simulations of Electrochemical Phenomena

Simulations of the electrochemical behavior of copper sulfate systems are crucial for applications in electroplating, electrorefining, and batteries. Numerical modeling of the electrode processes in a Cu/CuSO₄ + H₂SO₄ system, for instance, considers the simultaneous single-electron electrochemical reactions occurring at the copper electrode. These simulations take into account diffusion, electromigration, and chemical interactions between the solution components to predict the behavior near the open-circuit potential and the role of electromigration in passivation processes. quora.comresearchgate.net While much of the existing research focuses on copper(II) sulfate solutions, these models provide a foundation for understanding the electrochemical phenomena involving this compound, particularly the interplay between Cu(I) and Cu(II) species at the electrode-electrolyte interface.

Crystal Orbital Overlap Population and Hamiltonian Population Analyses

To gain a more profound insight into the chemical bonding within crystalline this compound, Crystal Orbital Overlap Population (COOP) and Crystal Orbital Hamilton Population (COHP) analyses can be employed. These methods partition the density of states (DOS) and the band structure energy, respectively, into bonding, antibonding, and non-bonding contributions for specific atom pairs.

A COOP analysis for Cu₂SO₄ would quantify the bonding and antibonding interactions between Cu-O and S-O pairs across the energy spectrum of the molecular orbitals. This would reveal which orbitals contribute most significantly to the stability of these bonds.

Advanced Applications in Chemical Synthesis and Catalysis Utilizing Copper Sulfates

Copper(II) Sulfate (B86663) as a Catalyst in Organic Synthesisthieme-connect.comresearchgate.netresearchgate.net

Copper(II) sulfate (CuSO₄) is an inexpensive, readily available, and environmentally benign salt that has found widespread use as a catalyst in various organic reactions. thieme-connect.comresearchgate.net It can be utilized in its anhydrous form or as the more common pentahydrate (CuSO₄·5H₂O). researchgate.net Its effectiveness often lies in its role as a Lewis acid or as a precursor to the catalytically active Copper(I) species.

Copper(II) sulfate is a key reagent in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" for the synthesis of 1,2,3-triazoles. researchgate.netmdpi.com While the active catalyst is the Copper(I) ion, Copper(II) sulfate is frequently used as a stable precursor. researchgate.net In the reaction mixture, a reducing agent, such as sodium ascorbate, is added to reduce the Cu(II) to the catalytically active Cu(I) state in situ. researchgate.net Alternatively, the terminal alkyne itself can act as the reducing agent. researchgate.net This transformation is highly valued for its reliability, high yields, and exceptional regioselectivity, affording 1,4-disubstituted triazoles exclusively. mdpi.com

The general scheme for this reaction is the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne. nih.gov The process is tolerant of a wide range of functional groups, making it a powerful tool for drug discovery, materials science, and bioconjugation. mdpi.com

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions This table is for illustrative purposes and does not represent a complete list.

Alkyne SubstrateAzide SubstrateCopper SourceReducing AgentYield
PhenylacetyleneBenzyl (B1604629) AzideCuSO₄·5H₂OSodium Ascorbate>95%
Propargyl AlcoholAzido-PEGCuSO₄Sodium AscorbateHigh
1-Ethynyl-4-nitrobenzene1-Azido-4-methoxybenzeneCu(II)-Cellulose AcetateTerminal AlkyneExcellent

Copper sulfates are involved in catalytic systems for the hydrogenation of unsaturated carbon-carbon bonds. A catalytic system prepared in situ from Copper(II) sulfate and Cobalt(II) chloride, reduced with sodium borohydride, has been shown to be effective for the simple reduction of various alkenes and alkynes. researchgate.net This method is notable for its rapid reaction times and its chemoselectivity, as it does not cleave benzyl protecting groups that are often susceptible to cleavage under standard catalytic hydrogenation conditions. researchgate.net

Furthermore, copper-catalyzed systems provide a highly selective method for the semi-reduction of alkynes. orgsyn.orgresearchgate.net These reactions can yield alkenes without the common problems of over-reduction to alkanes or E/Z isomerization of the alkene product. orgsyn.org Specifically, copper-catalyzed semi-hydrogenation of internal alkynes often proceeds with high selectivity for the Z-alkene isomer. researchgate.net

Copper(II) sulfate readily forms coordination complexes with various ligands, and these complexes can themselves be effective catalysts. For instance, complexes synthesized from copper(II) sulfate pentahydrate, such as tetra-amminecopper(II) sulfate and bis-ethylenediamine copper(II) sulfate, have demonstrated catalytic activity. ijses.com These complexes have been successfully used in the reduction of nitrophenols to aminophenols. The catalytic performance is influenced by the nature of the ligand, with chelated complexes like bis-ethylenediamine copper(II) sulfate showing higher efficacy than the simple pentahydrate or the tetra-ammine complex. ijses.com The formation of these complexes alters the electronic properties and steric environment of the copper center, thereby tuning its catalytic reactivity. ijses.com

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has emerged as a "green" catalyst for the acetylation of alcohols and phenols using acetic anhydride. scielo.brscite.ai This method offers significant environmental and practical advantages as it proceeds efficiently under solvent-free conditions at room temperature. scielo.brresearchgate.net The acetylation of hydroxyl groups is a fundamental protection strategy in organic synthesis. scielo.br

The use of CuSO₄·5H₂O as a catalyst is advantageous due to its low cost, low toxicity, and ease of handling. scielo.br The reaction is generally clean, produces high yields of the corresponding esters, and the catalyst can often be recovered and reused without a significant loss of activity. scielo.brscite.ai The mildness of the reagent means it does not affect other sensitive functional groups like alkenes or certain protecting groups. scite.ai

Table 2: CuSO₄·5H₂O Catalyzed Acetylation of Various Alcohols and Phenols Data compiled from representative studies. Reaction conditions: Substrate (1 mmol), Acetic Anhydride (1.5 mmol), CuSO₄·5H₂O (0.02 mmol), room temperature, solvent-free.

SubstrateProductTime (h)Yield (%)
Benzyl alcoholBenzyl acetate2495
1-Octanol1-Octyl acetate2490
CyclohexanolCyclohexyl acetate2492
PhenolPhenyl acetate2498
4-Nitrophenol4-Nitrophenyl acetate2496
4-Chlorophenol4-Chlorophenyl acetate2494

While many coupling reactions for the synthesis of aryl/vinyl azides explicitly use Copper(I) salts like CuI, Copper(II) sulfate can serve as a catalyst precursor in related transformations. thieme-connect.comnih.gov Copper-catalyzed methods provide a significant improvement over traditional methods for synthesizing aryl and vinyl azides. For instance, the coupling of aryl or vinyl halides with sodium azide can be efficiently catalyzed by copper species. nih.govresearchgate.net These reactions, often promoted by a ligand such as L-proline, can proceed at relatively low temperatures to give the desired azide products in good to excellent yields. nih.govresearchgate.net Similarly, copper catalysis is employed in the synthesis of vinyl sulfides from vinyl halides and thiols, proceeding with retention of stereochemistry. nih.govorganic-chemistry.org

Copper(I)-Catalyzed Organic Transformationsbeilstein-journals.orgggdck.ac.inbeilstein-journals.orgresearchgate.net

Copper(I) catalysts are central to a wide array of modern organic reactions, prized for their unique reactivity that is often complementary to that of palladium catalysts. ggdck.ac.in The versatility of copper catalysis is rooted in its ability to mediate reactions through both one- and two-electron mechanisms. beilstein-journals.org These transformations are crucial for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net

Key Copper(I)-catalyzed transformations include:

Ullmann Condensation: A classic reaction for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds by coupling aryl halides with alcohols, amines, or thiols. ggdck.ac.in

Cross-Coupling Reactions: Copper(I) systems catalyze various cross-coupling reactions, including the formation of C-C and C-N bonds, which have seen a resurgence of interest as a low-cost, low-toxicity alternative to palladium. beilstein-journals.orgggdck.ac.in

Click Chemistry (CuAAC): As mentioned previously, the Cu(I) ion is the active species in the highly efficient azide-alkyne cycloaddition reaction. mdpi.com

Additions to Unsaturated Bonds: Copper(I) hydrides (Cu-H) are well-established for the selective reduction of alkynes to alkenes. marquette.edu Copper(I) species also catalyze the addition of organometallic reagents and other nucleophiles to alkynes, allenes, and conjugated systems. beilstein-journals.org

Carbene and Nitrene Transfer Reactions: Copper(I) complexes catalyze cyclopropanations from diazo compounds and aziridinations from nitrene precursors. beilstein-journals.org

Oxidative Coupling: In the presence of an oxidant like O₂, Copper(I) sources can catalyze the oxidative coupling of phenols, amines, and terminal alkynes (e.g., Glaser coupling). nih.gov

The active Cu(I) catalyst is often generated in situ from more stable Cu(II) salts or from Cu(0) metal, or it can be introduced directly using a Cu(I) salt such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) oxide (Cu₂O). nih.gov

Conversion of Hydrazones to Dihalogenated Vinyldiazene Derivatives

The copper-catalyzed reaction of N-monosubstituted hydrazones with polyhalogenated compounds represents an efficient method for synthesizing dihalogenated vinyldiazene derivatives, which are valuable building blocks in organic chemistry. This transformation is a C-C bond-forming cascade reaction. The mechanism involves the addition of a trichloromethyl radical to the C=N bond of the hydrazone, followed by a base-induced elimination of hydrogen chloride. While this reaction is a key example of copper's catalytic prowess, it is important to note that the most commonly cited catalyst for this specific transformation is copper(I) chloride. The reaction is general, accommodating a wide range of hydrazones with various aromatic, aliphatic, and heterocyclic substituents, as well as different polyhalogenated compounds.

Electrochemical Catalysis and Electrodeposition

The electrochemical behavior of copper, particularly the interplay between its +1 and +2 oxidation states, is central to various industrial processes, including electroplating and electrorefining.

Electrochemical Formation and Accumulation of Copper(I) in Plating Solutions

In copper sulfate electroplating, the monovalent copper ion, Cu(I), is a key species that influences the quality of the deposited copper film. researchgate.net The formation and accumulation of Cu(I) in copper sulfate electroplating solutions have been a subject of detailed study. nih.gov During electrolysis, particularly at current densities higher than those typically used in plating, the concentration of Cu(I) in the plating bath increases. researchgate.netbohrium.com

The accumulation rate and the total amount of Cu(I) are dependent on factors such as current density, the duration of electrolysis, and the presence of dissolved gases in the solution. nih.gov Cu(I) can exist in the aqueous solution as a complex, for example with polyethylene (B3416737) glycol, and is gradually consumed through oxidation or disproportionation reactions. nih.gov The presence of oxygen can influence the stability and accumulation of Cu(I), as oxidation is a primary factor that inhibits its buildup. nih.gov Researchers have developed methods to quantitatively measure the concentration of Cu(I) in plating solutions, often using reagents like bathocuproinedisulfonic acid, disodium (B8443419) salt (BCS), which selectively reacts with Cu(I) to form a colored complex that can be analyzed spectrophotometrically. researchgate.netbohrium.com

Table 1: Factors Influencing Cu(I) Accumulation in Copper Sulfate Plating Solutions
ParameterEffect on Cu(I) ConcentrationReference
Current DensityHigher current densities generally lead to increased Cu(I) accumulation. researchgate.netnih.gov
Electrolysis TimeLonger electrolysis times can lead to higher Cu(I) levels, though saturation may occur. researchgate.netnih.gov
Dissolved Gases (e.g., Oxygen)The presence of dissolved oxygen can decrease Cu(I) accumulation due to oxidation. nih.gov
Additives (e.g., Polyethylene Glycol)Can form complexes with Cu(I), influencing its stability and behavior in the solution. nih.gov

Local Electrochemical Deposition of Copper

Local electrochemical deposition is a technique used for the localized plating of metals. rsc.org In the context of copper deposition from a sulfate electrolyte, the process fundamentally relies on the reduction of copper ions at the cathode. rsc.org While the bulk electrolyte is typically a solution of copper(II) sulfate, the deposition process itself proceeds through a two-step electrochemical reduction. First, cupric ions (Cu²⁺) are reduced to cuprous ions (Cu⁺). Subsequently, the cuprous ions are reduced to metallic copper (Cu⁰).

Investigations of Anode Passivation in Electrorefining

Anode passivation is a significant issue in the electrorefining of copper, as it can disrupt the process, leading to reduced current efficiency and lower quality of the deposited copper. This phenomenon is often attributed to the precipitation of copper sulfate on the anode surface when the concentration of copper ions becomes locally saturated. The formation of an adherent slime layer on the anode surface, composed of impurities from the anode, can inhibit the diffusion of copper ions, further promoting passivation.

While the passivating layer is primarily copper(II) sulfate, the role of copper(I) is also a consideration. The dissolution of the copper anode involves the formation of cuprous ions (Cu⁺). The stability and transport of these Cu⁺ ions away from the anode surface are critical. Some studies have suggested that electrolyte additives capable of complexing with cuprous ions can help to prevent passivation. This indicates that managing the concentration and reactivity of Cu(I) at the anode-electrolyte interface is a key aspect of mitigating anode passivation.

Role in Quantum Dot Formation via Electrochemical Settings

Copper-based quantum dots (QDs) have garnered interest due to their unique optical and electronic properties. Electrochemical methods offer a route for the synthesis of these nanomaterials. While direct electrochemical synthesis using copper(I) sulfate is not extensively documented in the provided search results, the underlying principles suggest a crucial role for Cu(I) species.

For instance, one method for synthesizing copper quantum dots involves the chemical reduction of a copper(II) sulfate solution using a reducing agent like hydrazine (B178648) hydrate (B1144303). This process necessarily involves the reduction of Cu(II) to lower oxidation states, including Cu(I) and Cu(0), which then nucleate to form quantum dots.

In electrochemical synthesis, it is plausible that Cu(I) ions are generated at an electrode surface from a Cu(II) precursor. These electrogenerated Cu(I) species can then participate in the formation of quantum dots. Research on the electrochemical synthesis of copper oxide (both CuO and Cu₂O) quantum dots has been reported, where the crystalline phase can be tuned by the synthesis parameters. The formation of Cu₂O quantum dots directly involves the +1 oxidation state of copper.

Catalytic Thermal Treatment of Wastewater

Copper sulfate has been investigated as a catalyst for the thermal treatment of industrial wastewater, particularly for the reduction of Chemical Oxygen Demand (COD) and color. In a process known as catalytic thermal treatment or thermolysis, copper sulfate has been shown to be an effective homogeneous catalyst under moderate temperature and atmospheric pressure.

For the treatment of desizing wastewater from the textile industry, copper sulfate was found to be more active than other catalysts tested under similar conditions. Research has demonstrated significant removal of COD (e.g., 71.6%) and color (e.g., 87.2%) at a catalyst concentration of 4 kg/m ³ and a pH of 4. The initial pH of the wastewater has a pronounced effect on the process. The mechanism of catalytic wet peroxide oxidation (CWPO), a similar advanced oxidation process, often involves the generation of highly reactive hydroxyl radicals, and copper-based materials are effective catalysts for this. While the starting material is typically copper(II) sulfate, the catalytic cycle in such oxidation processes often involves the shuttling of the metal between different oxidation states (e.g., Cu(II) and Cu(I)), which facilitates the decomposition of oxidants like hydrogen peroxide to produce the reactive radical species.

Table 2: Efficacy of Catalytic Thermal Treatment of Desizing Wastewater with Copper Sulfate
ParameterConditionCOD RemovalColor RemovalReference
Catalyst Concentration4 kg/m³71.6%87.2%[]
pH4

Interactions with Other Chemical Systems and Materials Science Applications

Coordination Chemistry with Organic Ligands

Copper(I) sulfate (B86663) engages in a rich and varied coordination chemistry with organic ligands, leading to the formation of both Copper(I) and Copper(II) complexes. The stability and preferred geometry of these complexes are dictated by the electronic configuration of the copper ion and the nature of the coordinating ligands. The d¹⁰ configuration of the Cu(I) ion means it has no ligand field stabilization energy, and its complexes are thus primarily governed by steric effects, typically favoring a tetrahedral coordination geometry. nih.gov Conversely, the d⁹ Cu(II) ion is subject to Jahn-Teller distortion, which leads to a preference for tetragonally distorted geometries, such as square planar or square pyramidal. nih.gov

The interplay between these two oxidation states is a key feature of copper's coordination chemistry. rsc.org Excitation of a Cu(I) complex can result in a metal-to-ligand charge transfer (MLCT), leading to the oxidation of Cu(I) to Cu(II) and a subsequent molecular distortion to a more square planar geometry. rsc.org The ability to stabilize both Cu(I) and Cu(II) oxidation states within a single, conformationally dynamic chelating ligand system allows for controlled redox reactivity. nih.govrsc.org For instance, with dipicolylaniline (dpaR) ligands, Cu(I) complexes can exist in an equilibrium between different conformations in solution. rsc.org

The formation of these complexes can be influenced by the solvent and reaction conditions. In aqueous solutions, the familiar blue color of copper(II) sulfate is due to the hexaquocopper(II) complex ion, [Cu(H₂O)₆]²⁺. issr.edu.kh The addition of organic ligands can lead to the displacement of the water molecules, resulting in the formation of new complexes with different colors and properties. sserc.org.uk For example, adding ammonia (B1221849) to a copper(II) sulfate solution results in the formation of the deep blue tetraamminecopper(II) complex. wikipedia.org

Table 1: Preferred Geometries of Copper Oxidation States

Oxidation State d-electron Configuration Typical Coordination Geometry Influencing Factors
Copper(I) d¹⁰ Tetrahedral Steric effects nih.gov

Hydrogen bonding and other intermolecular forces play a critical role in the structure and function of coordination compounds derived from copper sulfate. These non-covalent interactions can dictate the primary coordination geometry around the copper center and influence the packing of molecules in the solid state. nih.govumich.edu

In some cases, strong intramolecular hydrogen bonds can force a copper(I) ion into an unusual square-planar geometry, a conformation typically preferred by Cu(II). nih.govumich.edu For example, a rigid tridentate pincer ligand containing hydrogen bond donor groups can interact with a halide ligand, constraining the geometry around the Cu(I) center. nih.gov This geometric constraint, reminiscent of the "entatic state" in blue copper proteins, can facilitate rapid electron transfer by minimizing the reorganizational energy required for the Cu(I)/Cu(II) redox cycle. nih.govumich.edu

Besides hydrogen bonding, other intermolecular interactions are significant. These include π-acid/π-base interactions between the metal complex and aromatic compounds, which can be used as templates during synthesis. mdpi.com Trinuclear copper(I) pyrazolate complexes, for instance, show a high affinity for aromatic solvents. mdpi.com Furthermore, intermolecular metallophilic interactions (Cu···Cu) can lead to the formation of extended structures, such as infinite columns, which can give rise to photoluminescent properties. mdpi.com The strength of these intermolecular forces can influence the emission energy of the resulting phosphorescence. mdpi.com

Integration in Advanced Functional Materials

Copper sulfate is utilized in the development of crystals with tailored optical properties. Research has shown that the optical characteristics of copper sulfate crystals can be significantly modified and enhanced. For instance, the optical transmittance of copper sulfate pentahydrate crystals can be improved through external stimuli like shock waves. researchgate.netcambridge.org

Studies have demonstrated that upon exposure to a limited number of shock pulses, the optical transmission of copper sulfate crystals increases, potentially due to a shock-induced recrystallization process that improves the crystalline quality. researchgate.netcambridge.org One study found that the optical transmission increased from a baseline of 35% to 45% after being subjected to three shock pulses at a Mach number of 1.7. cambridge.org However, exposure to a higher number of shocks can lead to a decrease in transmission, suggesting a complex relationship between the induced stress and the material's optical properties. researchgate.netcambridge.org This tunability makes shock wave loading a potential technique for modifying the optical properties of such crystals for specific applications, like UV light filters. cambridge.org

Doping other crystals with copper sulfate can also alter their optical properties. For example, doping L-Methionine crystals with copper sulfate pentahydrate leads to changes in the lattice parameters and a reduction in the material's nonlinear optical response. jetir.org

Table 2: Effect of Shock Waves on Optical Transmittance of Copper Sulfate Crystal

Number of Shock Pulses Mach Number Optical Transmission
0 (Control) N/A ~35% cambridge.org
1 1.7 ~40% cambridge.org
3 1.7 ~45% cambridge.org
5 1.7 Decreased cambridge.org

Copper sulfate has been investigated for its potential in the field of nonlinear optical (NLO) materials. asianpubs.org NLO materials are crucial for technologies such as optical data storage, high-speed communications, and frequency shifting. asianpubs.org Crystals with NLO properties can interact with intense laser light to change its frequency.

Recent research has highlighted the significant potential of copper(I)-based compounds as scintillator materials for X-ray detection and imaging. nih.govkaust.edu.saacs.org Scintillators are materials that convert high-energy radiation, such as X-rays, into visible light, which can then be detected. mdpi.com Traditional scintillators often contain lead, but there is a growing interest in developing lead-free alternatives. kaust.edu.sa

Copper(I) complexes are attractive candidates due to their excellent photoluminescence, high X-ray attenuation efficiency, and non-toxicity. nih.govkaust.edu.sa For example, a zero-dimensional organic copper(I) iodide has been developed that exhibits near-unity photoluminescence quantum yield (PLQY) and a high light yield of 87,500 photons/MeV, making it a high-performance X-ray imaging scintillator. acs.org Another study successfully synthesized one-dimensional hybrid copper(I) halides using morpholine (B109124) as the organic component. nih.gov One of these compounds, [MPH]₄Cu₂I₆·H₂O, showed dual-band emission and an optical yield of 38,467 photons per MeV, demonstrating its potential for practical X-ray imaging with high spatial resolution. nih.gov These findings position copper(I)-based materials as rising stars for next-generation, high-performance X-ray imaging technologies. kaust.edu.sa

Fabrication of Self-Organized Tubular Structures

The formation of self-organized tubular structures involving copper ions is a phenomenon driven by supramolecular chemistry, where non-covalent interactions guide the assembly of molecular building blocks. While specific research on copper(I) sulfate is limited in this direct context, the principles can be understood from studies involving copper(II) ions and other copper compounds, which demonstrate the crucial role of the metal ion in directing the self-assembly process.

In one such example, the addition of copper(II) ions to a system of bolaamphiphilic L-glutamic acid derivatives, which typically form monolayered nanotubes, induced a significant change in the self-assembly manner. The presence of Cu(II) ions facilitated a transition from these single-layer structures to more complex, multilayered nanotubes with a wall thickness of approximately 10 nm. researchgate.net This transition highlights the coordinating role of the copper ion, which acts as a junction or "glue," mediating the interaction between the amphiphilic molecules and promoting a more robust, hierarchical structure. researchgate.netnih.gov The process is driven by a synergistic combination of intermolecular forces, including metal ion coordination, hydrogen bonding, and π-π stacking interactions. nih.gov

Similarly, studies on the precipitation of copper oxalate (B1200264) have revealed a supracrystalline self-assembly process. In this system, nanocrystals of copper oxalate act as building blocks that spontaneously organize into micrometer-scale three-dimensional superstructures. researchgate.net A kinetic analysis of this process identified four main steps, each characterized by a specific assembly speed ratio between the different directions that define the final superstructure. researchgate.net This indicates an anisotropic growth mechanism, where the inherent structure of the initial copper salt nanocrystals dictates the final morphology of the self-organized assembly. researchgate.net

Silicate (B1173343) Glass-Ceramics for Radiation Shielding

The incorporation of copper compounds into silicate glass-ceramics has been investigated as a method to enhance their radiation shielding capabilities. Copper's relatively high atomic number (Z=29) and its ability to exist in various oxidation states allow it to be integrated into the glass matrix, improving properties relevant to attenuating gamma rays and other forms of ionizing radiation. researchgate.net

A study on silicate glass-ceramics with the composition xCu(SO₄)-(100-x)SiO₂ demonstrated that increasing the molar concentration of copper sulfate significantly improves the material's gamma-ray shielding characteristics. uot.edu.ly The samples, prepared via the hydrothermal method, showed that the addition of CuSO₄ promoted the formation of crystalline phases such as CuSiO₃ and CuSO₄ (chalcocyanite). uot.edu.ly

Key physical and shielding properties were found to be dependent on the copper sulfate concentration. As the amount of CuSO₄ increased, both the density and the molar volume of the glass-ceramic samples increased. In contrast, the packing density of the material decreased. uot.edu.ly The sample with the highest concentration of copper sulfate (75 mol%) exhibited the highest density (4.141 g/cm³) and, consequently, the most effective gamma-ray shielding performance. uot.edu.ly

Computational analysis over an energy range of 0.015 to 15 MeV showed a significant increase in the mass attenuation coefficient with higher copper sulfate content. uot.edu.ly This parameter is a measure of how effectively a material can absorb radiation. The superior shielding properties of the high-copper-content glass-ceramics are directly attributed to the increased presence of copper, which enhances the probability of interaction with incident photons. uot.edu.ly

Table 1: Physical Properties of xCu(SO₄)-(100-x)SiO₂ Glass-Ceramics

Sample Composition (mol%)Density (g/cm³)Molar Volume (cm³/mol)Packing Density (g/cm³)
10Cu(SO₄)-90SiO₂3.8015.070.89
25Cu(SO₄)-75SiO₂N/AN/AN/A
50Cu(SO₄)-50SiO₂N/AN/AN/A
75Cu(SO₄)-25SiO₂4.1432.530.77

Interfacial Chemistry and Adsorption Phenomena

Adsorption and Clustering of Copper(II) Ions onto Functionalized Nanofibers

The removal of heavy metal ions, such as copper(II), from aqueous solutions is a significant environmental application where functionalized nanofibers have shown great promise. The high surface-area-to-volume ratio of nanofibers makes them excellent candidates for adsorption processes. researchgate.net Various polymers, including chitosan (B1678972) and polyvinyl alcohol, have been used to create electrospun nanofibers for the effective adsorption of Cu(II) ions. researchgate.net

The mechanism of Cu(II) ion adsorption onto these functionalized materials is multifaceted and typically involves a combination of processes, including surface complexation, electrostatic attraction, and ion exchange. researchgate.net For instance, nanofibers functionalized with amino (-NH₂) groups exhibit a strong affinity for Cu(II) ions. researchgate.net The adsorption capacity is highly dependent on the pH of the solution; as the pH increases, the adsorption capacity for copper ions generally improves due to the formation of surface complexes between Cu²⁺ or [Cu(OH)]⁺ and the amino groups through coordination. researchgate.net

Kinetic studies reveal that the adsorption process often follows a pseudo-second-order model, suggesting that chemisorption is a key part of the mechanism. mdpi.comnih.gov The process can be described in stages:

Film Diffusion: Metal ions diffuse from the bulk solution to the surface of the nanofiber. mdpi.com

Particle Diffusion: The ions then diffuse into the porous structure of the nanofibers. mdpi.com

Adsorption Equilibrium: The active adsorption sites on the nanofiber surface become saturated. nih.gov

The Langmuir isotherm model often provides a good fit for the equilibrium data, indicating that monolayer adsorption occurs on a homogeneous surface. mdpi.comnih.gov The energy value calculated from the Dubinin-Radushkevich model for Cu(II) adsorption on carbon nanofibers was found to be 7.34 kJ·mol⁻¹, which suggests the mechanism is primarily physical in nature in that specific case. mdpi.com

Table 2: Adsorption Parameters for Cu(II) onto Different Nanofibers

Adsorbent MaterialKinetic ModelIsotherm ModelMaximum Adsorption Capacity (qₘ)Optimal pH
Carbon Nanofibers (CNF)Pseudo-second-orderLangmuir8.80 mg/g10
Amino-functionalized Magnetic NanoparticlesPseudo-second-orderLangmuir24.6 mg/g~4
PVA:PAA Nanofibers coated with ChitosanLagergren pseudo-first-orderDubinin–Radushkevich833.33 mg/gN/A

Corrosion Inhibition Mechanisms on Copper Surfaces

The corrosion of copper in various environments is a significant concern, and understanding the inhibition mechanisms is key to its prevention. Copper naturally forms a protective surface layer, or patina, when exposed to the atmosphere. This process begins with the formation of copper oxide, which is not water-soluble and adheres tightly to the metal surface, preventing further deterioration. farmerscopper.comfractory.com Over time, this layer can further react to form copper carbonate, enhancing its protective qualities. fractory.com

However, in more aggressive acidic environments, such as those containing sulfuric or sulfamic acid, this natural protection is insufficient. mdpi.comnih.gov In these cases, corrosion inhibitors are employed. These are chemical compounds that, when added in small concentrations, significantly decrease the corrosion rate. The primary mechanism involves the adsorption of the inhibitor molecules onto the copper surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.comnih.govresearchgate.net

The nature of this adsorption can be physical (physisorption) or chemical (chemisorption). For example, studies using certain ionic liquids have shown that the imidazolium (B1220033) ring of the inhibitor tends to adsorb in parallel to the copper surface, with the effectiveness of the inhibition increasing with the length of the alkyl chain on the ring. mdpi.com This adsorption blocks corrosive particles from reaching the copper/solution interface. mdpi.com

In other cases, a more specific chemical interaction occurs. The amino acid cysteine has been shown to be an effective "green" corrosion inhibitor for copper in acidic sulfate solutions. researchgate.net Electrochemical measurements indicate that cysteine forms a protective film on the copper surface. This film is believed to be a complex of copper(I) and cysteine, specifically a Cu(I)-cys complex. researchgate.net The formation of this stable complex at the surface effectively passivates the metal, reducing the corrosion current density and protecting the underlying copper. researchgate.net This mechanism is supported by the Langmuir adsorption isotherm, which suggests chemisorption of the cysteine molecules onto the electrode surface. researchgate.net

Emerging Research Directions and Future Outlook in Copper Sulfate Chemistry

Development of Novel Copper(I) Sulfate (B86663) Synthetic Routes and Stabilization Methods

The inherent instability of the Cu(I) ion in solution, where it readily disproportionates into Cu(II) and metallic copper, has historically hindered the widespread investigation and application of copper(I) sulfate. However, recent research has focused on overcoming this limitation through innovative synthetic and stabilization strategies.

Novel synthetic approaches are moving beyond traditional methods. Wet chemical techniques, which have long been used for preparing metallic copper nanoparticles from copper salts like copper(II) sulfate using various reducing agents, are being adapted for the synthesis of copper(I) compounds. acs.org The key is to control the reduction process to stop at the Cu(I) state. Furthermore, green synthesis methods are gaining traction, utilizing extracts from natural sources as both reducing and capping agents to produce copper nanoparticles and, potentially, stabilized copper(I) species. jcdr.netidosi.orghumanjournals.com These eco-friendly methods offer advantages in terms of cost, energy consumption, and the avoidance of hazardous byproducts. jcdr.net

Stabilization of this compound is another critical area of research. One approach involves the use of capping agents or ligands that coordinate with the Cu(I) ion, preventing its disproportionation. acs.org Another strategy focuses on the preparation of stable copper(II) sulfate monohydrate, which can serve as a precursor for copper(I) compounds. A patented process describes the production of a non-hygroscopic and stable copper(II) sulfate monohydrate by treating copper(II) sulfate pentahydrate with an alkaline agent and then drying it. google.com This highlights the importance of controlling hydration and impurities to enhance stability.

Advanced Characterization Techniques for In Situ Monitoring of Copper Sulfate Reactions

Understanding the dynamic behavior of copper sulfate in various chemical processes is crucial for optimizing its applications. Advanced characterization techniques that allow for in situ monitoring are providing unprecedented insights into reaction mechanisms and species evolution.

Spectroelectrochemistry, particularly when combined with synchrotron radiation, has proven to be a powerful tool. For instance, a portable spectroelectrochemical cell has been designed to study the corrosion of copper in situ, allowing for the real-time tracking of the formation of corrosion products like cuprite (B1143424) (Cu₂O) and copper sulfides. conicet.gov.ar This type of in situ analysis is critical for understanding processes where copper(I) intermediates are formed.

Time-domain nuclear magnetic resonance (TD-NMR) is another emerging technique for monitoring copper reactions. It has been successfully used to follow the electrodeposition of copper ions from a copper sulfate solution in real-time by measuring the transverse relaxation rates of solvent protons, which correlate with the concentration of paramagnetic Cu(II) ions. researchgate.net This method offers a fast and efficient way to monitor changes in copper ion concentration during electrochemical processes. researchgate.net

Furthermore, techniques like X-ray diffraction (XRD), field emission scanning electron microscopy (FESEM), and X-ray photoelectron spectroscopy (XPS) are being used in combination to characterize the mineralogical species formed during processes like the acid pretreatment of copper concentrates. mdpi.com These methods have confirmed the transformation of copper sulfides into copper sulfates. mdpi.com For probing the local coordination environment of copper ions in solution and in solid phases, X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES), is invaluable. acs.org

Rational Design of Copper-Based Catalysts for Sustainable Chemistry

Copper-based catalysts are at the forefront of research in sustainable chemistry due to their low cost and unique catalytic properties. This compound, as a precursor or an active species, is being explored for various catalytic applications, particularly in the context of green chemistry.

A notable example is the use of inexpensive copper sulfate as a catalyst for the direct C-H double methylation of aromatic aldehydes at room temperature, utilizing methanol (B129727) as a C1 source. rsc.org This method represents a sustainable protocol for synthesizing tertiary alcohols with high atom efficiency. rsc.org The development of such processes aligns with the principles of green chemistry by using readily available and less hazardous materials. chemedx.org

The rational design of copper-based catalysts is a key focus, aiming to improve their activity, selectivity, and stability. researchgate.netrsc.org This involves strategies such as tuning the electronic structure, surface structure, and coordination environment of the copper active sites. researchgate.net For instance, in the electrochemical reduction of CO₂, the design of copper-based single-atom alloy catalysts is being explored to enhance the generation of valuable hydrocarbons and alcohols. researchgate.net While much of this work focuses on copper in various forms, the fundamental understanding gained is applicable to catalysts derived from this compound. The goal is to create catalysts that can efficiently drive reactions under mild conditions, contributing to more sustainable chemical production. cuprivit.com

Deeper Theoretical Insights into Copper Sulfate Reactivity and Structure-Property Relationships

Computational studies are playing an increasingly important role in elucidating the fundamental properties of copper sulfate and guiding the design of new materials and catalysts. Density functional theory (DFT) is a particularly powerful tool for investigating the electronic structure, stability, and reactivity of copper compounds.

Theoretical studies have been conducted to analyze the structure and stability of this compound (Cu₂SO₄) and its interaction with noble gases. scispace.com These calculations provide insights into the bonding characteristics and geometries of these species. For instance, in Cu₂SO₄, the copper centers are predicted to occupy a position between two oxygen centers of the sulfate unit. scispace.com

DFT calculations have also been employed to understand the catalytic role of copper sulfate in various reactions. For example, a study on the oxidation of elemental mercury revealed that anhydrous copper sulfate exhibits better catalytic activity than its hydrated forms due to more favorable adsorption of reactants. x-mol.net This highlights the critical role of the hydration state, which can be explored computationally. Furthermore, theoretical investigations into the reactivity of different sulfate species have shown that the formation of metal-sulfate ion pairs can destabilize the sulfate structure, making it more reactive. researchgate.net

Understanding the structure-property relationships in copper sulfate is crucial for its application. For example, the crystal structure of anhydrous copper sulfate (chalcocyanite) has been refined using crystallographic data, revealing a distorted octahedral coordination for the Cu²⁺ ion. materialsproject.org Combining experimental data with computational analysis, such as crystal orbital overlap population, helps to understand the delicate interplay between electronic structure and the coordination geometries in hydrated copper sulfate crystals. rsc.org

Exploration of New Materials Science Applications for Copper Sulfates

The unique properties of copper sulfates are being harnessed for a variety of new applications in materials science, extending beyond their traditional uses.

One exciting area is in the development of advanced electrode materials for energy storage devices like supercapacitors. Copper-sulfur compounds are promising candidates due to their excellent electrical conductivity, high specific capacitance, and structural diversity. mdpi.com Research is focused on synthesizing different copper sulfide (B99878) phases (e.g., CuS, Cu₁.₈S, Cu₂S) for use as electrode materials. mdpi.com

Copper sulfate is also being investigated for its role in the formation of novel nanostructures. For instance, self-organized tubular structures, which could serve as platforms for quantum dots, have been formed using copper sulfate solutions in an electrochemical setting. sigmaaldrich.com This demonstrates the potential of copper sulfate in the bottom-up fabrication of functional nanomaterials. acs.org

Furthermore, the development of next-generation high-strength copper alloys for demanding applications in aerospace and defense is an active area of research. scitechdaily.com While not a direct application of this compound, the fundamental understanding of copper chemistry, including the behavior of different oxidation states and their interactions with other elements, is crucial for designing these advanced materials. The creation of metal-organic frameworks (MOFs) and coordination polymers based on copper sulfate also presents new opportunities for applications in gas separation and storage. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.